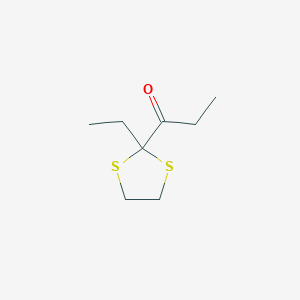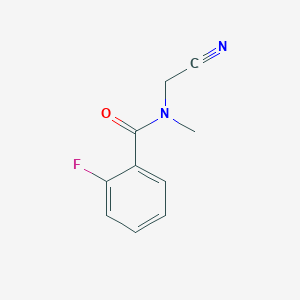
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is an organic compound that belongs to the class of dithiane derivatives These compounds are characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. One common method is the thioacetalization of carbonyl compounds using a catalytic amount of yttrium triflate. The reaction is carried out under mild conditions, often at room temperature, and yields the desired dithiane derivative in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithian-2-ylidene)-1,3-diphenyl-1,3-propanedione
Uniqueness
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of the phenyl group and the dithiane ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .
Propiedades
| 143850-91-3 | |
Fórmula molecular |
C13H14OS2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-ylidene)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H14OS2/c1-10(13-15-8-5-9-16-13)12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
MSMBESLOGHFZDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1SCCCS1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

